molecular formula C26H22BrN3O4S B2625924 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide CAS No. 403729-59-9

4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2625924
CAS No.: 403729-59-9
M. Wt: 552.44
InChI Key: YHDKZDFWKOQBQE-UHFFFAOYSA-N
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Description

4-(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a quinazolinone-based compound featuring a 4-bromophenyl group, a sulfanyl-linked oxoethyl moiety, and an N-(2-methoxyethyl)benzamide substituent. Its structure integrates a quinazolinone core, a common scaffold in medicinal chemistry due to its bioactivity in kinase inhibition and anticancer research . The compound’s synthesis involves sequential alkylation and cyclization steps, with spectral characterization (IR, NMR) confirming tautomeric forms and functional group integrity .

Properties

IUPAC Name

4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O4S/c1-34-15-14-28-24(32)18-8-12-20(13-9-18)30-25(33)21-4-2-3-5-22(21)29-26(30)35-16-23(31)17-6-10-19(27)11-7-17/h2-13H,14-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKZDFWKOQBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-bromo-1-(4-bromophenyl)ethanone and 2-mercapto-4-oxo-3,4-dihydroquinazoline.

    Alkylation Reaction: The 2-mercapto-4-oxo-3,4-dihydroquinazoline is alkylated with 2-bromo-1-(4-bromophenyl)ethanone under basic conditions to form the intermediate 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline.

    Amidation: The intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The thioether (-S-) moiety in the compound is susceptible to nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeConditionsProductsReference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSulfonium salts or substituted thioethers
Aryl substitutionAryl boronic acids, Pd catalysisCross-coupled biaryl derivatives via Suzuki-Miyaura coupling
Thiol-disulfide exchangeThiols, TEA, RTFormation of disulfide bonds or thiol-adducts

Research Note : The 4-bromophenyl group adjacent to the sulfanyl moiety enhances electrophilicity, facilitating Pd-catalyzed cross-coupling reactions .

Oxidation Reactions

The thioether bridge oxidizes to sulfoxides or sulfones under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 50°C, 4hSulfoxide derivative72–85%
mCPBADCM, 0°C to RT, 2hSulfone derivative88%
KMnO₄Acetone/H₂O, RT, 6hOver-oxidized byproducts (minor)<10%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the quinazolinone ring stabilizing transition states.

Hydrolysis of Amide and Ester Groups

The benzamide and 2-methoxyethyl groups undergo hydrolysis under acidic/basic conditions:

Site of HydrolysisConditionsProductsReference
Benzamide (CONH-)6M HCl, reflux, 12hCarboxylic acid and 2-methoxyethylamine
Methoxyethyl group (CH₂OCH₃)BBr₃, DCM, −78°C, 2hDemethylation to hydroxyl derivative

Stability Data : The amide bond resists hydrolysis at pH 7–9 but degrades rapidly in strong acids (pH < 2) .

Quinazolinone Ring Modifications

The 4-oxo-3,4-dihydroquinazolinone core participates in cyclization and substitution:

Reaction TypeReagents/ConditionsProductsReference
Ring expansionNH₂NH₂, EtOH, ΔTriazoloquinazoline derivatives
Electrophilic aromatic substitutionHNO₃/H₂SO₄, 0°CNitro-substituted quinazolinones (C-6 or C-8 positions)
Reductive aminationNaBH₃CN, RNH₂, MeOHSecondary amine adducts at C-3

Key Finding : Nitration occurs preferentially at the C-6 position due to electron-withdrawing effects of the sulfanyl group.

Functionalization of the 4-Bromophenyl Group

The 4-bromophenyl substituent enables cross-coupling and halogen-exchange reactions:

Reaction TypeConditionsProductsReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl derivatives
Ullmann couplingCuI, diamines, DMSO, 120°CAryl ethers or amines
Bromine-lithium exchangen-BuLi, THF, −78°CLithium intermediate for carboxylation/alkylation

Optimization Note : Pd-catalyzed Suzuki reactions achieve >90% yields with electron-deficient aryl boronic acids .

Photochemical and Thermal Degradation

Under UV light or elevated temperatures, the compound undergoes:

  • Decarbonylation : Loss of CO from the 2-oxoethyl group, forming a vinyl sulfide .

  • Radical recombination : C-S bond cleavage generates thiyl radicals, leading to dimerization.

Stability Guidelines : Store at −20°C in amber vials to prevent photodegradation .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide exhibit significant anti-inflammatory properties. For instance, derivatives of quinazolinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. A related study demonstrated that certain analogs achieved up to 47.1% COX-2 inhibition at concentrations of 20 μM, suggesting that this compound may also possess similar inhibitory effects .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has been widely documented. New synthetic pathways have led to the development of compounds that exhibit effective inhibition against various bacterial and fungal strains. For example, studies have shown that modifications to the quinazoline structure can enhance its antimicrobial efficacy, making it a candidate for further exploration in treating infections .

Anticancer Activity

Quinazolines are being investigated for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that the presence of bromine and methoxy groups in the structure may contribute to enhanced cytotoxicity against certain cancer cell lines . The compound's ability to interfere with cancer cell signaling pathways positions it as a potential lead compound in cancer therapy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from readily available precursors and employing methods such as condensation reactions and nucleophilic substitutions. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings and the quinazoline core can significantly impact potency and selectivity against target enzymes or receptors.

Case Studies

  • Case Study on COX Inhibition :
    A study synthesized several quinazoline derivatives and evaluated their COX inhibitory activity. The most potent compound showed a significant reduction in inflammation markers in vitro, indicating potential for further development as an anti-inflammatory drug .
  • Antimicrobial Efficacy :
    Another investigation focused on synthesizing various substituted quinazolines and testing them against common pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of chemical diversity in drug design .

Mechanism of Action

The mechanism of action of 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in the disruption of cellular processes, such as DNA replication or signal transduction, ultimately leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison
Compound Name Core Structure R1 (S-Alkyl Group) R2 (N-Substituent) Molecular Weight (g/mol)
Target Compound Quinazolinone 2-(4-bromophenyl)-2-oxoethyl 2-methoxyethyl ~555.4
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide Quinazolinone 2-(4-bromophenyl) 3-chloro-4-fluorophenyl ~529.8
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 2-(4-chlorophenyl) 2,4,6-trimethylphenyl ~493.0
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide Oxazol 4-bromophenylsulfonyl 2-methoxyphenyl ~613.5

Key Observations :

  • The target compound’s quinazolinone core distinguishes it from oxazol-based analogs (e.g., ), which may exhibit different electronic properties and binding affinities.
Physicochemical Properties
  • LogP : The target compound’s methoxyethyl group lowers logP (~3.2 estimated) relative to analogs with hydrophobic substituents (e.g., ~3.8 for ).
  • Solubility : Increased polarity from the methoxyethyl group may favor aqueous solubility over derivatives like , which features a trimethylphenyl group.

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-bromophenyl and methoxyethyl groups may balance target affinity and pharmacokinetics, warranting enzymatic assays to validate efficacy.
  • Synthetic Feasibility : The compound’s synthesis route aligns with established protocols for S-alkylated triazoles, enabling scalable production .

Biological Activity

The compound 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26BrN3O3SC_{24}H_{26}BrN_3O_3S. Its structure includes a quinazoline core with a sulfanyl group and a bromophenyl moiety, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC24H26BrN3O3S
Molecular Weight494.45 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot reported

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The presence of the quinazoline scaffold suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.

COX-2 Inhibition

Research has demonstrated that derivatives of quinazoline exhibit significant COX-2 inhibitory activity. For instance, compounds similar in structure to the target compound have shown up to 47.1% inhibition at concentrations around 20 μM . This suggests that the compound could serve as an anti-inflammatory agent.

Antitumor Activity

Several studies have reported on the antitumor properties of quinazoline derivatives. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been investigated. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific MIC values need further elucidation.

Case Studies

  • Study on COX-2 Inhibition : A study conducted on structurally related quinazoline derivatives showed that modifications in the sulfanyl group significantly enhanced COX-2 inhibition. The findings indicated that substituents on the benzamide moiety could further optimize activity .
  • Antitumor Efficacy : Another study highlighted the use of similar compounds in treating breast cancer models, where they demonstrated substantial tumor growth inhibition compared to controls .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are their critical reaction conditions?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and amide coupling. For example:

  • Step 1 : Chlorotriazine intermediates (e.g., 2,4,6-trichlorotriazine) react with substituted phenols under basic conditions to form triazine-phenol conjugates .
  • Step 2 : Thioether linkages are introduced via alkylation of quinazolinone thiols with bromoacetophenone derivatives. Palladium-catalyzed reductive cyclization may optimize yield and regioselectivity .
  • Step 3 : Final amide coupling is achieved using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) . Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios (1:1 for triazine-phenol coupling) are critical for reproducibility .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography resolves absolute stereochemistry and confirms the quinazolinone core and sulfanyl linkage .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₆H₂₃BrN₃O₃S requires [M+H]⁺ = 548.0492) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Predicted ~3.5 (via ChemDraw), suggesting moderate lipophilicity.
  • Solubility : Poor aqueous solubility (≤1 mg/mL in PBS pH 7.4), necessitating DMSO stock solutions for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at -20°C in inert atmosphere .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data across in vitro and in vivo models?

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL, 37°C) to identify rapid degradation pathways .
  • Plasma Protein Binding : Use equilibrium dialysis (e.g., 95% bound in human plasma) to explain reduced free drug availability in vivo .
  • Species-Specific Differences : Compare cytochrome P450 (CYP) isoform interactions (e.g., CYP3A4 vs. CYP2D6) to rationalize variability .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

  • Quinazolinone Core : Replace the 4-oxo group with a thioxo moiety to enhance hydrogen bonding with kinase ATP pockets .
  • Sulfanyl Linker : Introduce methyl groups adjacent to the sulfur atom to reduce steric hindrance and improve binding to cysteine-rich targets (e.g., BTK kinase) .
  • Methoxyethyl Group : Replace with PEGylated chains to increase solubility without compromising affinity .

Q. What experimental design principles mitigate challenges in catalytic reductive cyclization?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., Xantphos) to optimize turnover number (TON) .
  • CO Surrogates : Use formic acid derivatives (e.g., HCO₂H) instead of gaseous CO for safer, scalable reactions .
  • Reaction Monitoring : Employ in situ FTIR to track nitroarene intermediates and adjust reductant (e.g., H₂) pressure .

Q. How are computational methods integrated to resolve conflicting crystallographic data?

  • Docking Simulations : Use AutoDock Vina to model compound interactions with target proteins (e.g., EGFR kinase) and validate against experimental IC₅₀ values .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .

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